molecular formula C7H10BrNO B13543028 2-(5-Bromofuran-2-yl)-N-methylethan-1-amine

2-(5-Bromofuran-2-yl)-N-methylethan-1-amine

Cat. No.: B13543028
M. Wt: 204.06 g/mol
InChI Key: VXQXCEMIIXFKHO-UHFFFAOYSA-N
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Description

2-(5-Bromofuran-2-yl)-N-methylethan-1-amine is an organic compound that belongs to the class of furan derivatives. This compound features a bromine atom attached to the furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of the bromine atom and the amine group makes this compound interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromofuran-2-yl)-N-methylethan-1-amine typically involves the bromination of furan derivatives followed by amination. One common method is the bromination of furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The brominated furan is then reacted with N-methylethan-1-amine under suitable conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly reagents and solvents is often considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromofuran-2-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO in mild conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Furan derivatives without the bromine atom.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Bromofuran-2-yl)-N-methylethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromofuran-2-yl)-N-methylethan-1-amine involves its interaction with various molecular targets. The bromine atom and the amine group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromofuran-2-yl)-N-methylethan-1-amine is unique due to the presence of both the bromine atom and the N-methyl amine group

Properties

Molecular Formula

C7H10BrNO

Molecular Weight

204.06 g/mol

IUPAC Name

2-(5-bromofuran-2-yl)-N-methylethanamine

InChI

InChI=1S/C7H10BrNO/c1-9-5-4-6-2-3-7(8)10-6/h2-3,9H,4-5H2,1H3

InChI Key

VXQXCEMIIXFKHO-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC=C(O1)Br

Origin of Product

United States

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